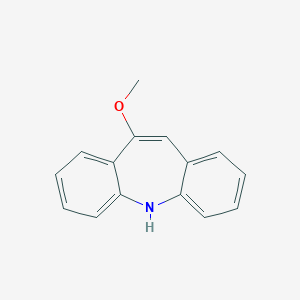

10-Methoxyiminostilbene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-11H-benzo[b][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-17-15-10-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)15/h2-10,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHZWXLOSIGIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196999 | |

| Record name | 10-Methoxyiminostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4698-11-7 | |

| Record name | 10-Methoxy-5H-dibenz[b,f]azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4698-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Methoxyiminostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004698117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Methoxyiminostilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-methoxy-5H-dibenz[b,f]azepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-METHOXYIMINOSTILBENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C935IN7U43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 10 Methoxyiminostilbene

Classical and Industrial Synthesis Routes

The development of efficient and economically viable synthesis routes for 10-methoxyiminostilbene has been a significant focus of chemical research, driven by its importance as a precursor to drugs like oxcarbazepine (B1677851). acs.orgacs.orgresearchgate.net Industrial processes, in particular, aim to minimize the number of isolation steps, reduce the use of hazardous materials, and maximize yield and purity. acs.orgacs.orgresearchgate.netscribd.com

One notable industrial process involves a two-step isolation and drying procedure, highlighting the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) to create a bromohydrin methyl ether from N-acetyliminostilbene. acs.orgacs.orgresearchgate.net This method is advantageous due to its amenability to large-scale production and the recyclable and non-toxic nature of its byproducts, such as acetic acid, 5,5-dimethylhydantoin, and triethylamine (B128534) hydrobromide. acs.orgacs.orgresearchgate.net

Alternative industrial methods have also been developed, some of which involve halogenation-dehalogenation strategies on iminostilbene (B142622) to generate a vinylic bromide intermediate, which is then converted to this compound through nucleophilic substitution. acs.org However, these routes can be hampered by the use of hazardous reagents and the generation of significant effluent. acs.org

A common starting point for the synthesis of this compound is the modification of iminostilbene or its derivatives. These multi-step pathways often involve a sequence of protection, functionalization, and elimination reactions to construct the desired methoxyiminostilbene scaffold.

One synthetic approach utilizes iminostilbene-5-formyl halide as the initial reactant. patsnap.comgoogle.com In this process, the iminostilbene-5-formyl halide is first converted to iminostilbene-5-methyl formate by reacting it with an alkali metal alcohol salt solution, such as sodium methoxide in methanol. patsnap.comgoogle.comgoogle.com This intermediate is then subjected to further reactions to introduce the methoxy (B1213986) group at the 10-position.

The general sequence of this pathway is as follows:

Reaction of iminostilbene-5-formyl halide with an alkali metal alkoxide in methanol to yield iminostilbene-5-methyl formate. patsnap.comgoogle.com

Bromination and methoxylation of the iminostilbene-5-methyl formate. patsnap.comgoogle.com

Elimination and deprotection steps to afford the final this compound product. patsnap.comgoogle.com

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| Iminostilbene-5-formyl halide | 1. Alkali metal alcohol salt, Methanol2. Dibromohydantoin, Methanol3. Triethylamine, Toluene4. Alkali metal hydroxide or alkoxide, Methanol | Iminostilbene-5-methyl formate; 10-methoxy-11-bromo-10,11-dihydroiminostilbene-5-methyl formate; this compound-5-methyl formate | This compound | patsnap.comgoogle.com |

Alkali metal alkoxides and hydroxides play a crucial role in several synthetic routes to this compound. patsnap.comgoogle.com For instance, in the pathway starting from iminostilbene-5-formyl halide, an alkali metal alcohol salt solution is used to form the methyl formate intermediate. patsnap.comgoogle.com Subsequently, an alkali metal hydroxide or alkoxide is employed in the final step to yield high-purity this compound. patsnap.comgoogle.com

In another method, a reaction involving an alkali metal hydroxide is followed by a reaction with an alkali metal alkanoate. patsnap.comgoogle.com However, this particular method has been noted for its long reaction times and lower yields. patsnap.comgoogle.comscribd.com

A prevalent strategy for the synthesis of this compound involves the initial acetylation of iminostilbene, followed by a bromination step. acs.orgscribd.com The acetylation serves to protect the nitrogen atom and activate the molecule for subsequent reactions.

The N-acetyliminostilbene is then subjected to bromination, which can be achieved using various brominating agents. This step is critical for introducing a leaving group that facilitates the formation of the double bond in the final product.

Multi-step Reaction Pathways from Iminostilbene Derivatives

Acetylation and Bromination Strategies

Role of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

A key development in the synthesis of this compound is the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a brominating agent. acs.orgscribd.com DBDMH is favored in industrial processes due to its efficiency and the production of non-toxic, recyclable byproducts. acs.orgacs.orgresearchgate.net

| Reactant | Brominating Agent | Solvent | Product | Yield | Reference |

| N-acetyliminostilbene | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Methanol | N-acetyl-10-bromo-11-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine | 88-92% | acs.org |

Following the formation of the brominated intermediate, the synthesis proceeds through dehydrobromination and deacetylation steps to yield this compound. acs.orgscribd.com

Dehydrobromination is typically achieved by treating the bromohydrin methyl ether with a base, such as triethylamine, in a suitable solvent like toluene and heating the mixture under reflux. acs.org This step eliminates hydrogen bromide and forms the double bond.

The subsequent deacetylation is carried out to remove the acetyl protecting group from the nitrogen atom. This can be accomplished by reacting the intermediate with a base like potassium hydroxide in toluene, often with a phase-transfer catalyst such as PEG-200, followed by refluxing. acs.org These two steps, dehydrobromination and deacetylation, can be combined into a single pot process, further streamlining the synthesis. acs.org The final product, this compound, is then isolated in high yield. acs.org

Synthesis via Friedel-Crafts Acylation of Precursors

The synthesis of the this compound tricycle can be achieved through intramolecular Friedel-Crafts acylation, a classic method for forming cyclic ketones. One notable application of this strategy was developed by Novartis Pharma. acs.org This process begins with 1,3-dihydro-1-phenyl-2H-indol-2-one, which is converted through multiple steps into 2-[(methoxycarbonyl)phenylamino]benzeneacetic acid. acs.org This intermediate then undergoes a Friedel-Crafts cyclization to construct the dibenzo[b,f]azepine skeleton, which ultimately leads to this compound. acs.org While effective in forming the core structure, this multi-step protocol is considered lengthy and has some environmental and toxicological concerns. acs.org

Further research into this approach has explored alternative precursors. Methodologies have been developed that involve the intramolecular Friedel-Crafts acylation of a 2-carboxymethyldiarylamine intermediate to yield the desired tricyclic system, which is then converted to this compound. semanticscholar.org Other precursors, such as 1-(2-(N-phenyl-N-tosylamino)phenyl)-2-bromoethanone, ethyl 2-(2-(N-phenyl-N-tosylamino)phenyl)acetate, and 2-(2-(N-phenyl-N-tosylamino)phenyl)acetic acid, have also been successfully cyclized using Friedel-Crafts conditions with catalysts like aluminum chloride (AlCl₃) or phosphorus pentoxide (P₂O₅). semanticscholar.org

Novel and Improved Processes for Enhanced Purity and Yield

Significant research has been directed toward developing more efficient, safer, and higher-yielding processes for synthesizing this compound, a key intermediate for various pharmaceuticals. acs.orgscite.aiscribd.com

Other patented methods have also been developed to enhance purity and yield. One such process starts with lower-cost materials like diphenylamine and methyl dihaloacetate, proceeding through a five-step synthesis to produce this compound with a reported total yield of up to 41%. google.com Another approach aims to improve product purity by starting with iminostilbene-5-formyl halide, which is converted through several steps involving a dibromohydantoin intermediate to achieve high-purity this compound. patsnap.com

Table 1: Comparison of Synthetic Processes for this compound

| Method | Key Precursor(s) | Key Reagents | Reported Yield | Key Advantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 2-[(methoxycarbonyl)phenylamino]benzeneacetic acid | AlCl₃ or P₂O₅ | Not specified in sources | Establishes core tricyclic structure |

| DBDMH Process | Iminostilbene | Acetic anhydride, DBDMH, Triethylamine, KOH | 85-91% | High yield, high purity, fewer steps, safer reagents |

| Patent CN115304547B | Diphenylamine, Methyl dihaloacetate | Sodium bisulfate formaldehyde (B43269), PPA | Up to 41% (total) | Low-cost starting materials, mild conditions |

| Patent (Eureka) | Iminostilbene-5-formyl halide | Dibromohydantoin, Sodium methoxide | Not specified | Aims for high product purity |

The development of a synthesis route amenable to industrial scale-up is crucial for commercially important compounds like this compound. The process utilizing DBDMH has been specifically designed for large-scale production. acs.orgacs.orgscite.airesearchgate.net Its suitability for industrial application stems from several key factors. Firstly, it involves only two isolation and drying steps, which simplifies the manufacturing process and reduces operational costs. acs.orgscite.airesearchgate.net

Alternative patented routes are also designed with industrial production in mind, focusing on the use of low-cost starting materials and simple, mild reaction conditions to reduce production costs and facilitate large-scale manufacturing. google.com

A key aspect of modern industrial chemical synthesis is environmental sustainability and process efficiency, which includes the ability to recycle byproducts. The industrial process for this compound that employs DBDMH is notable for producing byproducts that are non-toxic and recyclable. acs.orgacs.orgscite.aiscribd.com

Table 2: Byproducts of the DBDMH Industrial Process

| Byproduct | Originating Step | Recyclability Status |

|---|---|---|

| Acetic Acid | Deacetylation | Recyclable acs.orgacs.org |

| 5,5-Dimethylhydantoin | Bromination (from DBDMH) | Recyclable acs.orgacs.org |

| Triethylamine Hydrobromide (Et₃N·HBr) | Dehydrobromination | Recyclable acs.orgacs.org |

Reactivity and Reaction Mechanisms Involving 10 Methoxyiminostilbene

Transformation to Oxcarbazepine (B1677851) and Derivatives

The conversion of 10-methoxyiminostilbene to Oxcarbazepine and its derivatives is a critical process in pharmaceutical manufacturing. This transformation primarily involves carbamoylation and subsequent hydrolysis.

Carbamoylation Reactions

Carbamoylation of this compound introduces the carbamoyl (B1232498) group (-CONH2) to the nitrogen atom of the dibenzazepine (B1670418) ring, a crucial step in forming Oxcarbazepine. beilstein-journals.org This reaction is typically achieved by treating this compound with a source of isocyanic acid. epo.org

One common method involves the use of an alkali metal cyanate (B1221674), such as sodium cyanate, in the presence of an acid. google.comgoogle.com The acid reacts with the cyanate to generate isocyanic acid in situ, which then reacts with the nitrogen of the iminostilbene (B142622). The use of mild acidic reagents is preferred to avoid premature hydrolysis of the enol-ether functionality. google.com The reaction of this compound with cyanic acid in a suitable solvent, such as toluene, yields 10-methoxycarbamazepine (B195698). google.com

Another approach to carbamoylation involves the use of triphosgene (B27547) (bis(trichloromethyl) carbonate). google.comepo.org This reagent reacts with this compound in the presence of a base to form an N-chlorocarbonyl derivative. google.comepo.org This intermediate is then treated with ammonia (B1221849) to yield the carbamoyl derivative. google.com

The reactivity of this compound towards carbamoylation is notably different from that of unsubstituted iminostilbene derivatives. epo.org The presence of the methoxy (B1213986) group influences the electronic properties of the molecule, facilitating the carbamoylation reaction.

Table 1: Reagents and Conditions for Carbamoylation of this compound

| Reagent(s) | Acid/Base | Solvent | Product | Reference(s) |

| Alkali Metal Cyanate | α-hydroxy acids (e.g., mandelic acid) | - | 10-Methoxycarbamazepine | google.com |

| Sodium Cyanate | Benzoic Acid | Toluene | 10-Methoxycarbamazepine | google.com |

| Triphosgene | Triethylamine (B128534) | Toluene | N-chlorocarbonyl-10-methoxy-iminostilbene | google.comepo.org |

| Isocyanic Acid (in situ) | Mineral Acids | - | 10-Methoxy-N-aminocarbonyl-iminostilbene | epo.org |

Hydrolysis Demethylation

Following carbamoylation, the resulting 10-methoxycarbamazepine undergoes hydrolysis to yield Oxcarbazepine. researchgate.netsemanticscholar.orgresearchgate.net This step involves the cleavage of the methyl enol ether. researchgate.net

The hydrolysis is typically carried out under acidic conditions. google.comgoogle.com For instance, 10-methoxycarbamazepine can be treated with a dilute mineral acid, such as hydrochloric acid or sulfuric acid, to afford Oxcarbazepine. google.comgoogle.com The reaction can also be performed using aqueous formic acid. google.com

The hydrolysis of the enol-ether is a critical step, and the conditions must be controlled to ensure complete conversion without causing degradation of the desired product. google.com The choice of acid and reaction conditions can influence the purity and yield of the final Oxcarbazepine. google.comgoogle.com

Role in Organic Synthesis beyond Oxcarbazepine

While the primary application of this compound is in the synthesis of Oxcarbazepine, its reactive nature makes it a versatile intermediate for other organic transformations.

Acylation, Amidation, and Cyclization Reactions

The nitrogen atom of the iminostilbene ring in this compound can undergo acylation reactions. For instance, it can be acylated with agents like formaldehyde (B43269) or acetic anhydride. google.com A key derivative, this compound-5-carbonylchloride, is formed by reacting this compound with a chlorinating agent, which introduces a carbonyl chloride group. guidechem.com This derivative is a valuable reagent for subsequent acylation, amidation, and cyclization reactions, allowing for the synthesis of a variety of heterocyclic compounds. guidechem.com

Mechanisms of Antioxidant Activity

Stilbene (B7821643) derivatives are recognized for their antioxidant properties, which are generally attributed to their ability to scavenge free radicals. capes.gov.brnih.gov The antioxidant activity of stilbenes like resveratrol (B1683913) is well-documented and often involves hydrogen atom transfer (HAT) as a primary mechanism. rsc.org In this process, the phenolic hydroxyl groups donate a hydrogen atom to a free radical, thereby neutralizing it. rsc.org

Advanced Analytical Characterization in Research Settings

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide fundamental insights into the molecular structure of 10-Methoxyiminostilbene by probing the interaction of the molecule with electromagnetic radiation.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound, typically obtained on a KBr pellet, reveals characteristic absorption bands corresponding to specific vibrational modes within the molecule. newdrugapprovals.orgnewdrugapprovals.org While specific peak values for this compound are not detailed in the provided results, a certificate of analysis confirms that its structure is verified using Attenuated Total Reflectance (ATR)-FTIR spectroscopy. lgcstandards.com For comparison, the related compound carbamazepine (B1668303) shows principal peaks at 3465, 1675, and 1604 cm⁻¹, corresponding to N-H stretching, C=O stretching, and aromatic C=C stretching, respectively. newdrugapprovals.orgnewdrugapprovals.org

Table 1: Illustrative FT-IR Data for Related Dibenzazepine (B1670418) Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretching | 3500-3300 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C=C (aromatic) | Stretching | 1625-1440 |

| C-O (ether) | Stretching | 1300-1000 |

Note: This table is illustrative and based on typical ranges for the functional groups present in the dibenzazepine scaffold.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive method for elucidating the detailed atomic structure of an organic molecule in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of this compound. Although specific chemical shift data for this compound were not found in the search results, it is a standard technique offered for product characterization by chemical suppliers. lookchem.compharmaffiliates.com Computational studies using the Gauge-Independent Atomic Orbital (GIAO) method are often employed to predict and correlate experimental NMR data for similar azepine-based molecules. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.0 - 8.0 | 120 - 150 |

| Vinylic Proton | 6.0 - 6.5 | 110 - 140 |

| Methoxy (B1213986) Protons (-OCH₃) | 3.5 - 4.0 | 55 - 60 |

Note: These are predicted ranges and actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 223.27 g/mol , and its exact mass is 223.099714038 Da. nih.govscbt.compharmacompass.com MS is frequently used in conjunction with chromatographic methods like HPLC and GC for enhanced specificity. lookchem.comsielc.com For instance, in Gas Chromatography-Mass Spectrometry (GC/MS) analysis of related compounds, thermal decomposition can lead to the formation of iminostilbene (B142622) derivatives. nih.gov While detailed fragmentation patterns for this compound were not available, MS is a standard method for its identification. lookchem.com

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 223.27 g/mol | nih.govscbt.compharmacompass.com |

| Exact Mass | 223.099714038 Da | nih.gov |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of non-volatile compounds like this compound. researchgate.net Several HPLC methods have been developed for its analysis and for related compounds. nih.govresearchgate.net

A common approach involves reverse-phase (RP) HPLC. sielc.comsielc.com One method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for MS compatibility, formic acid. sielc.comsielc.com This method is scalable and can be used for preparative separation to isolate impurities. sielc.comsielc.com In a specific synthesis process, HPLC was used to monitor the reaction completion, achieving a product purity of 99.3%. google.com

Table 4: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid/Formic Acid | sielc.comsielc.com |

| Detection | UV, typically around 254 nm for related compounds | nih.gov |

Gas Chromatography (GC) is another powerful separation technique, though its application to compounds like this compound can be challenging due to their thermal lability. For related compounds like oxcarbazepine (B1677851), direct GC analysis is not feasible as it decomposes. nih.gov However, derivatization can make these molecules suitable for GC analysis. nih.gov For this compound, which has a reported melting point of 124-126°C, careful method development would be required to prevent thermal decomposition in the injector and column. aksci.com Despite these challenges, GC is listed as an available analytical service for this compound by some suppliers. lookchem.com Procedures for the GC determination of related antiepileptic drugs have been established, often involving derivatization to improve volatility and stability. nih.govresearchgate.net

Table 5: Considerations for GC Analysis of this compound

| Parameter | Consideration | Reference |

|---|---|---|

| Injection | Use of a cooled, inert inlet to prevent thermal decomposition. | nih.gov |

| Derivatization | May be necessary to increase volatility and thermal stability. | nih.gov |

| Column | Fused-silica capillary columns are preferred for their inertness. | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

In the context of this compound analysis, UPLC is a powerful tool for achieving rapid and efficient separations. The use of smaller particle columns, typically 3 µm or less, allows for faster analysis times compared to traditional HPLC methods. sielc.com A UPLC-based method can be particularly advantageous for in-process controls during the synthesis of oxcarbazepine, where quick turnaround times are essential for process optimization.

A specific UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) method has been detailed for the analysis of related compounds, which can be adapted for this compound. acs.org This method utilizes an Acquity UPLC BEH C18 column (1.7 µm particle size, 2.1 × 100 mm), which is a common choice for reverse-phase UPLC separations. acs.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with an acid additive like formic acid to improve peak shape and ionization efficiency for mass spectrometry. acs.orgnih.gov

A gradient elution is commonly employed, where the proportion of the organic solvent is increased over the course of the analysis to effectively elute compounds with varying polarities. acs.orgnih.gov For instance, a gradient could start with a lower concentration of acetonitrile and ramp up to a high concentration to ensure the elution of all components, including the relatively non-polar this compound. acs.org

The following interactive data table summarizes a typical UPLC method that can be applied for the analysis of this compound based on methods for similar compounds.

| Parameter | Value |

| Instrument | Waters Acquity UPLC I Class system |

| Column | Agilent ZORBAX SB-C18 (4.6 × 100 mm, 1.8 µm) |

| Mobile Phase A | Methanol |

| Mobile Phase B | 0.1% Formic Acid in Water |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 45 °C |

| Injection Volume | 2 µL |

| Detection | Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) |

| Data derived from a UPLC-Q-TOF-MS analysis of related compounds. nih.gov |

This UPLC method, with its high resolution and sensitivity, is well-suited for identifying and quantifying this compound and any potential impurities, which is critical in a research setting.

Application of Analytical Methods in Pharmaceutical Quality Control

The application of robust analytical methods is a cornerstone of pharmaceutical quality control (QC). For this compound, which serves as a key intermediate in the synthesis of the antiepileptic drug oxcarbazepine, stringent analytical oversight is necessary to ensure the final drug product's safety and efficacy. clearsynth.comresearchgate.net The quality of this intermediate directly impacts the purity of the final API.

Analytical methods are integral to the quality control of this compound for several key purposes, including:

Purity Assessment: Ensuring the compound meets predefined purity specifications. A purity of greater than 99.0% as determined by HPLC is often required for pharmaceutical intermediates. ruifuchemical.com

Impurity Profiling: Identifying and quantifying any impurities that may be present. This includes starting materials, by-products from the synthesis, and degradation products. For instance, this compound itself is considered impurity H in oxcarbazepine according to the European Pharmacopoeia (EP). vwr.com

Batch-to-Batch Consistency: Verifying that different production batches of the intermediate are consistent in quality.

A Certificate of Analysis (CoA) is a formal document that summarizes the quality control testing performed on a specific batch of this compound. pharmacompass.com This document provides evidence that the batch conforms to the established specifications. pharmacompass.com

The table below outlines typical quality control specifications for this compound intended for use as a pharmaceutical intermediate.

| Parameter | Specification | Analysis Method |

| Appearance | Yellow Crystalline Powder | Visual |

| Purity | >99.0% | HPLC |

| Melting Point | 122.0~128.0℃ | Melting Point Apparatus |

| Loss on Drying | <0.50% | Gravimetric |

| Residue on Ignition | <0.10% | Gravimetric |

| Single Impurity | <0.50% | HPLC |

| Total Impurities | <1.00% | HPLC |

| Proton NMR Spectrum | Conforms to Structure | NMR |

| Data sourced from a supplier's enterprise standard. ruifuchemical.com |

These analytical methods and specifications are critical for the release of this compound for use in the synthesis of oxcarbazepine, ensuring that the final pharmaceutical product is of high quality and safe for patient use. The use of such well-characterized intermediates is a fundamental requirement of Good Manufacturing Practices (GMP) in the pharmaceutical industry. pharmacompass.com

Biological and Pharmacological Research Perspectives

Antioxidant Activity and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. mdpi.comnih.gov Compounds capable of mitigating oxidative stress are therefore of great therapeutic interest.

The antioxidant potential of a chemical compound is typically first assessed through a variety of in vitro assays. These tests measure the compound's ability to neutralize stable free radicals or reduce oxidized species under controlled laboratory conditions. While specific studies focusing on 10-Methoxyiminostilbene are not detailed in the provided literature, the standard assays used for such evaluations are well-established. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Antioxidant Capacity (ORAC) assay. nih.govnih.govmdpi.com These assays provide quantitative data, often expressed as an IC50 value (the concentration required to scavenge 50% of radicals) or in equivalents of a standard antioxidant like Trolox. mdpi.comnih.gov

Table 1: Common In Vitro Antioxidant Activity Assays

| Assay Name | Principle | Measurement |

|---|---|---|

| DPPH Assay | Measures the bleaching of a purple DPPH solution upon receiving a hydrogen atom or electron from the antioxidant. scielo.br | Decrease in absorbance at a specific wavelength. |

| ABTS Assay | Involves the discoloration of a pre-formed ABTS radical cation by antioxidant compounds. nih.govnih.gov | Reduction in absorbance, often reported as Trolox Equivalence Antioxidant Capacity (TEAC). nih.gov |

| FRAP Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. mdpi.comscielo.br | Formation of a blue-colored complex, measured by an increase in absorbance. |

| ORAC Assay | Based on the inhibition of the oxidation of a fluorescent probe by peroxyl radicals, initiated by a free radical generator. nih.gov | Protection of the fluorescent probe over time compared to a standard like Trolox. |

The primary mechanism by which antioxidant compounds neutralize free radicals is through donation of a hydrogen atom or an electron, which stabilizes the radical and terminates the oxidative chain reaction. scielo.br The effectiveness of a molecule as a free radical scavenger often depends on its chemical structure, including the presence and position of functional groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH3) moieties on an aromatic ring. mdpi.commdpi.com The methoxy group, present in this compound, can influence the electron density of the aromatic system and play a role in the molecule's ability to interact with free radicals. mdpi.com Theoretical studies on other methoxy-containing compounds have explored mechanisms such as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) to elucidate their free radical scavenging capabilities. mdpi.commdpi.com

Potential as a Research Chemical for Therapeutic Applications

Given its chemical structure, this compound could serve as a scaffold or lead compound in medicinal chemistry for developing new therapeutic agents.

Inflammation is a critical biological response implicated in numerous diseases. mdpi.com Research has shown that various methoxyphenolic compounds exhibit anti-inflammatory activity. d-nb.info For instance, studies on human airway cells have demonstrated that certain methoxyphenols can inhibit the production of multiple inflammatory mediators, including various cytokines and chemokines (e.g., IL-6, IL-8, CCL2, CCL5). d-nb.info The mechanisms for these effects can be complex, sometimes involving the post-transcriptional regulation of inflammatory gene expression. d-nb.info Investigating whether this compound or its derivatives can modulate inflammatory pathways, such as those mediated by nuclear factor-kappa B (NF-κB) or cyclooxygenase (COX) enzymes, could be a valuable area of research. mdpi.com

The search for novel anticancer agents is a cornerstone of pharmaceutical research. mdpi.com Methoxy-containing compounds, such as methoxyflavones, have been shown to possess cytotoxic activity against various cancer cell lines, including those from breast, prostate, and colon cancers. mdpi.com The presence and position of methoxy groups can significantly influence the anticancer potency of these molecules, often by affecting their ability to bind to target proteins and trigger downstream signaling pathways that lead to cell death (apoptosis). mdpi.com Preclinical studies often evaluate the efficacy of such compounds by determining their IC50 values in cancer cell proliferation assays. mdpi.com Research into this compound could explore its potential to induce apoptosis, inhibit cell cycle progression, or suppress angiogenesis in cancer models.

Table 2: Investigated Biological Activities of Methoxy-Containing Compound Classes

| Compound Class | Investigated Activity | Example Finding | Source |

|---|---|---|---|

| Methoxyphenols | Anti-inflammatory | Inhibition of inflammatory mediators (IL-6, IL-8) in human airway cells. | d-nb.info |

| Methoxyflavones | Anticancer | Cytotoxic effects against various cancer cell lines, with activity influenced by the position of the methoxy group. | mdpi.com |

Implications for Neurological Disorders (Preliminary Research)

The most significant and established role of this compound in the context of neurological disorders is its function as an advanced intermediate in the chemical synthesis of the antiepileptic drug Oxcarbazepine (B1677851). researchgate.netacs.org Oxcarbazepine and related compounds with the dibenzoazepine core are widely used in the treatment of epilepsy, trigeminal neuralgia, and bipolar disorder. researchgate.net The therapeutic effects of these drugs are primarily attributed to their ability to modulate voltage-gated sodium channels in the brain, which helps to stabilize hyperexcited neural membranes and inhibit repetitive neuronal firing. While this compound is a precursor and not the final active pharmaceutical ingredient, its efficient synthesis is critical for the production of these important neurological medications. researchgate.net This connection underscores its importance in the field of neuropharmacology from a manufacturing and chemical development perspective.

Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain, leading to cognitive decline. mdpi.com Research into stilbene (B7821643) derivatives has revealed several mechanisms through which these compounds may exert neuroprotective effects relevant to AD pathophysiology. nih.govnih.gov

Preclinical studies suggest that stilbenes can influence the molecular pathways underlying AD. nih.gov Their neuroprotective actions are multifaceted, including reducing the generation and oligomerization of Aβ peptides, enhancing Aβ clearance, and regulating tau protein pathology by preventing its hyperphosphorylation and aggregation. nih.govnih.gov The core structure of stilbenes, a 1,2-diphenylethylene backbone, is a key feature for these pharmacological activities. nih.govnih.gov

The antioxidant and anti-inflammatory properties of stilbene derivatives are also crucial to their potential therapeutic role. nih.gov Oxidative stress and neuroinflammation are known to be early events in the development of AD, contributing to neuronal damage. nih.govmdpi.com Stilbenes can scavenge reactive oxygen species and modulate inflammatory markers, which may help protect against the chronic neurodegeneration seen in AD. nih.gov

Several stilbene derivatives have been investigated for their ability to inhibit key enzymes and processes in AD pathology. For instance, resveratrol (B1683913) has been shown to inhibit beta-secretase 1 (BACE-1), an enzyme involved in the production of Aβ peptides. nih.gov Furthermore, various stilbene analogs have been studied as inhibitors of Aβ aggregation. researchgate.netfrontiersin.org The structural modifications on the stilbene scaffold, such as the number and position of hydroxyl or methoxy groups, significantly influence this inhibitory activity. nih.govrsc.org While this compound itself has not been the focus of these particular studies, its core iminostilbene (B142622) structure is a recognized pharmacophore in neurology. researchgate.net

| Compound | Target/Activity | Finding | Reference |

|---|---|---|---|

| Resveratrol | BACE-1 Inhibition | Inhibitory activity reported at 28 µM. | nih.gov |

| Resveratrol | Aβ1-42 Aggregation Inhibition | Concentration to reduce aggregation by 50% was 40.8 nM. | nih.gov |

| N-alkylamino stilbene compounds | Aβ Inhibition | Identified as promising inhibitors for use in assays. | researchgate.net |

| PMT-402 (Stilbene-Nitroxyl Hybrid) | Protection against Aβ-induced cytotoxicity | Demonstrated protective effects in a neuronal culture model. | frontiersin.org |

Schizophrenia

Schizophrenia is a complex psychiatric disorder with a multifaceted etiology that is not fully understood. While direct pharmacological studies linking this compound to schizophrenia are lacking, research into the pathophysiology of the disorder suggests potential areas of relevance for compounds with similar core structures. One area of growing interest is the role of oxidative stress in schizophrenia. nih.gov

Evidence suggests that intrinsic susceptibility to oxidative stress may be an underlying factor in the pathophysiology of schizophrenia. nih.gov New research techniques, including magnetic resonance spectroscopy (MRS), have been used to measure levels of glutathione, a major antioxidant, in the brains of living patients, providing further support for this hypothesis. nih.gov

Given that stilbene derivatives are well-known for their antioxidant properties, this class of compounds could theoretically be of interest in mitigating the oxidative damage associated with schizophrenia. nih.govnih.gov The ability of stilbenes to scavenge free radicals and protect neurons from oxidative damage is a central aspect of their neuroprotective effects. nih.gov Although this connection is speculative for this compound specifically, the antioxidant capacity of its parent class of compounds represents a plausible, albeit unexplored, avenue for research.

Structure-Activity Relationship (SAR) Studies of Stilbene Derivatives

The biological activity of stilbene derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to understand how different chemical modifications to the core stilbene scaffold influence its pharmacological properties. rsc.org The defining feature of stilbenes is the 1,2-diphenylethylene backbone, which consists of two phenyl rings connected by an ethylene (B1197577) bridge. nih.govnih.gov

Key structural elements that dictate the neuroprotective actions of stilbenes include the number and position of hydroxyl (-OH) groups on the phenyl rings. nih.gov These hydroxyl groups are critical for the antioxidant and anti-inflammatory properties of these compounds. nih.gov For example, piceatannol, which has three hydroxyl groups, exhibits greater antioxidant activity than resveratrol, which has two. nih.gov

| Structural Feature/Modification | Impact on Biological Activity | Reference |

|---|---|---|

| 1,2-diphenylethylene backbone | Core structure responsible for the fundamental pharmacological actions of stilbenes. | nih.gov |

| Hydroxyl (-OH) groups | Crucial for antioxidant and anti-inflammatory properties. The number and position of groups affect the level of activity. | nih.govnih.gov |

| Methoxy (-OCH₃) groups | Can enhance anti-inflammatory activity and influence cellular permeability. | mdpi.com |

| Oligomeric structures (e.g., dimers) | Have shown promise for neurological health, such as activity related to acetylcholinesterase (AChE). | nih.gov |

| Isomeric form (Z or E) | Stilbenes can exist as Z (cis) or E (trans) isomers, which can affect their biological activity. | rsc.org |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of iminostilbene (B142622) and its derivatives, providing valuable data on their stability, reactivity, and potential as radical scavengers. researchgate.netresearchgate.net

Theoretical studies on iminostilbene (IS), the parent compound of 10-Methoxyiminostilbene, have utilized DFT to evaluate its antiradical activity against various radicals. researchgate.net Calculations have shown that IS exhibits excellent scavenging activity against hydroxyl (HO•) and tert-butoxy (B1229062) (TBO•) radicals. researchgate.net The performance of different DFT functionals, such as the M06 functional, has been assessed for calculating properties like bond dissociation energy (BDE) of the N-H bond, a key parameter in antioxidant activity. researchgate.net

For substituted iminostilbenes, DFT calculations have revealed that substituents on the aromatic rings have a relatively weak effect on the N-H bond dissociation energies. However, these substituents significantly impact the ionization energies. researchgate.netresearchgate.net For instance, derivatives like 10-OH-iminostilbene are predicted to be potent radical scavengers. researchgate.netresearchgate.net The reactivity of the tricyclic system can also be explored using Conceptual Density Functional Theory (CDFT), which helps in estimating global and local reactivity descriptors to identify active sites for nucleophilic and electrophilic attacks. researchgate.netresearchgate.net

| Compound/Derivative | Calculated Property | Finding/Value | Significance |

|---|---|---|---|

| Iminostilbene (IS) | Overall rate constant (koverall) vs. HO• radical (in benzene) | 7.20 x 109 M-1s-1researchgate.net | Indicates excellent scavenging activity. |

| Iminostilbene (IS) | Overall rate constant (koverall) vs. TBO• radical (in benzene) | 2.10 x 108 M-1s-1researchgate.net | Indicates excellent scavenging activity. |

| Iminostilbene (IS) | Overall rate constant (koverall) vs. HOO• radical | ~104 M-1s-1researchgate.net | Indicates moderate scavenging activity. |

| Substituted Iminostilbenes | Effect of Aromatic Substituents | Weak effect on N-H Bond Dissociation Energy (BDE); strong effect on Ionization Energies. researchgate.netresearchgate.net | Ionization energy is a key factor in the radical scavenging mechanism. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. These models are instrumental in predicting the behavior of new compounds and understanding the structural features crucial for their activity.

A structure-based predictive model was developed to understand the oxidation of various trace organic contaminants, including this compound (referred to as 10-MEB), by sulfate (B86663) radicals (SO₄•⁻). researchgate.net This study employed methods like Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) to build the predictive models. researchgate.net The models utilize molecular fragment descriptors to correlate the chemical structure with the observed reaction rate constants (k_obs). researchgate.net

The findings from these models indicate that the presence of certain functional groups significantly influences the reactivity of the compounds. researchgate.net Electron-donating groups were found to have positive coefficients in the model, suggesting they enhance reactivity towards oxidation. Conversely, electron-withdrawing groups showed negative values, indicating they reduce reactivity. researchgate.net In the context of this specific study on oxidation by sulfate radicals, the methoxy (B1213986) group (-OCH₃) was found to act as an electron-withdrawing group that can inhibit contaminant degradation compared to other groups like -CH₃. researchgate.net The degradation results for carbamazepine (B1668303), iminostilbene, and this compound demonstrated these structure-reactivity relationships. researchgate.net

| Model Type | Key Descriptor Type | Finding for this compound (10-MEB) |

|---|---|---|

| Multiple Linear Regression (MLR) & Artificial Neural Network (ANN) researchgate.net | Molecular Fragment Descriptors researchgate.net | The -OCH₃ group was found to inhibit degradation by sulfate radicals compared to less electron-withdrawing groups. researchgate.net |

| General QSAR researchgate.net | Lipophilicity (logP) researchgate.net | Lipophilicity is often a crucial parameter for activity in QSAR models. researchgate.net |

| General QSAR researchgate.net | Molecular Geometry (e.g., angle of twisting) researchgate.net | Steric and conformational parameters can be critical for activity. researchgate.net |

Predictive Models for Reactivity

Predictive models for the reactivity of this compound are derived from both theoretical calculations and structure-activity relationships. These models help to foresee its behavior in various chemical environments, such as its susceptibility to oxidation and its role as a radical scavenger.

The reactivity of iminostilbene and its derivatives is highly dependent on the reaction mechanism. For radical scavenging, two primary mechanisms are considered: Formal Hydrogen Transfer (FHT) and Radical Adduct Formation (RAF). Computational studies on iminostilbene showed that scavenging of tert-butoxy (TBO•) and hydroperoxyl (HOO•) radicals predominantly occurs via the FHT mechanism at the N-H bond. researchgate.net However, for the highly reactive hydroxyl (HO•) radical, both FHT at the N-H bond and RAF at the C10 position contribute to its activity. researchgate.net

The enol-ether moiety in this compound is a key site of reactivity. This group is susceptible to hydrolysis, particularly in the presence of acid. google.com This reaction leads to the formation of the corresponding ketone, 10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide (oxcarbazepine), which is a crucial transformation in its synthetic pathways. google.comacs.org The choice of acidic reagent is critical to control the rate of this hydrolysis. google.com

Theoretical studies comparing polycyclic aromatic hydrocarbon imines with their oxygen analogs (epoxides) predict that the imines are generally more stable. nih.gov The reactivity pattern, such as the ease of ring-opening, is similar to the oxygen analogs, and the exothermicity of this process correlates with the charge delocalization in the resulting carbocation. nih.gov Furthermore, predictive models for oxidation by sulfate radicals have shown that the reactivity of this compound is influenced by its substituent groups, with the methoxy group affecting its degradation rate. researchgate.net

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Green Chemistry Principles

The synthesis of 10-methoxyiminostilbene has traditionally involved multi-step processes that can be resource-intensive and generate significant waste. datapdf.com A key area of future research is the development of novel synthetic routes that adhere to the principles of green chemistry. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

One promising approach involves the use of more environmentally benign reagents and solvents. For instance, an industrial process for synthesizing this compound, a key intermediate for the drug oxcarbazepine (B1677851), has been developed using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). acs.orgresearchgate.net This process is notable because its byproducts—acetic acid, 5,5-dimethylhydantoin, and triethylamine (B128534) hydrobromide—are recyclable and non-toxic, making the process more amenable to large-scale, environmentally conscious production. researchgate.net

Further research is focused on catalytic methods to improve efficiency and reduce waste. Copper-catalyzed N-arylation of iminostilbene (B142622) derivatives using unactivated aryl halides presents a ligand-free and highly efficient method for creating dibenzazepines. rsc.org This approach offers a more sustainable alternative to palladium catalysts. rsc.org Additionally, methods utilizing catalytic amounts of copper compounds like cuprous iodide (CuI) or cuprous bromide (CuBr) in solvents such as DMSO or DMF are being explored to synthesize iminostilbene from o-toluidine (B26562) and o-halotoluene. google.com

Future synthetic strategies may also focus on one-pot reactions, which streamline the process by combining multiple reaction steps into a single procedure, thereby saving time, energy, and resources. acs.org The development of such methods will be crucial for the cost-effective and sustainable production of this compound and its derivatives.

In-depth Pharmacological and Toxicological Profiling

While this compound is primarily known as a key intermediate in the synthesis of pharmaceuticals like oxcarbazepine, its own pharmacological and toxicological properties are not yet fully elucidated. acs.orgcymitquimica.comnih.gov Future research will undoubtedly focus on a more comprehensive profiling of this compound.

Preliminary studies suggest that this compound exhibits antioxidant activity. cymitquimica.comlookchem.com However, a deeper investigation into its mechanisms of action is required. This includes understanding how the methoxy (B1213986) group and the imine functionality contribute to its biological effects. cymitquimica.com The parent compound, iminostilbene, has been studied for its cardioprotective and anti-inflammatory properties, which are linked to the inhibition of voltage-gated sodium channels and modulation of inflammatory pathways. It is plausible that this compound may share some of these activities, warranting further investigation.

Toxicological studies are equally important. While some data is available, indicating potential for skin and eye irritation upon contact, a more thorough assessment is needed. aksci.comscbt.com Research has shown that this compound can be toxic to mouse erythrocytes and inhibit DNA polymerase activity in calf thymus. biosynth.com Comprehensive toxicological profiling will be essential to determine its safety for potential direct therapeutic applications or to understand the risk profile of impurities in pharmaceutical products.

Exploration of Optical Properties in Materials Science

The unique chemical structure of this compound, featuring a stilbene (B7821643) backbone with both methoxy and imine groups, suggests it may possess interesting optical properties. cymitquimica.com This has opened up avenues for its exploration in the field of materials science. cymitquimica.comindiamart.comvooyfarma.com

Derivatives of iminostilbene are already being investigated for their applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). rsc.orgbeilstein-journals.org The iminostilbene moiety can be functionalized to create materials with specific photophysical properties, such as dual thermally activated delayed fluorescence (TADF) and room temperature phosphorescence (RTP). worktribe.comworktribe.com The introduction of a methoxy group in this compound could further tune these properties. cymitquimica.com

Future research will likely involve the synthesis and characterization of new polymers and small molecules incorporating the this compound core. These materials could be designed to have specific absorption and emission spectra, making them suitable for a range of optoelectronic devices. For example, this compound is used as a component in OLED devices to improve their efficiency, leading to brighter and higher-quality displays. verypharm.com The exploration of its mechanochromic (color change in response to mechanical force) and other photophysical behaviors will be a key area of focus. worktribe.com

Expanding Applications in Agrochemicals and Dyes

The dibenzo[b,f]azepine scaffold, which forms the core of this compound, is a known pharmacophore in both pharmaceuticals and agrochemicals. researchgate.net While the focus has largely been on its pharmaceutical applications, there is potential for expanding its use into the agrochemical sector. Iminostilbene analogues have shown pesticidal activity, suggesting that derivatives like this compound could be developed into new crop protection agents. researchgate.net

In the field of dyes, iminostilbene derivatives are being explored for their use as signal dyes. google.com The chromophoric nature of the iminostilbene system, combined with the influence of the methoxy group, could lead to the development of novel dyes with specific colors and properties. cymitquimica.comverypharm.com this compound is already used as an intermediate in the production of dyes and optical brighteners. verypharm.com Future research could focus on synthesizing a wider range of colored compounds from this precursor for various applications, including textiles and advanced materials.

Research into Derivative Synthesis and Structure-Activity Relationships

The synthesis of new derivatives of this compound is a critical area for future research, as it allows for the systematic exploration of structure-activity relationships (SAR). By modifying the core structure, researchers can fine-tune the compound's properties for specific applications.

SAR studies are essential for understanding how different functional groups and structural modifications influence the biological and physical properties of the molecule. acs.orgliverpool.ac.uk For example, in the context of medicinal chemistry, SAR studies on iminostilbene analogues have been crucial in developing potent anticonvulsant and anti-inflammatory agents. nih.govdntb.gov.ua Similar studies on this compound derivatives could lead to the discovery of new therapeutic agents with improved efficacy and reduced side effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 10-Methoxyiminostilbene, and how can purity be validated?

- Methodology : The compound is synthesized via reactions involving 10-methoxy-5H-dibenz[b,f]azepine with alkali metal cyanate in the presence of α-hydroxy acids, as described in patent applications . To validate purity, researchers should use high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) to detect impurities. Melting point analysis (122–128°C) and spectroscopic techniques (e.g., NMR, IR) are critical for structural confirmation .

Q. How is this compound characterized in drug development workflows?

- Methodology : Characterization involves a combination of analytical techniques:

- Physicochemical properties : Measure melting point, density (1.19 g/cm³), and refractive index (1.651) .

- Spectroscopy : Use H/C NMR to confirm aromatic and methoxy group positions. Mass spectrometry (MS) verifies the molecular ion peak at m/z 223.27 .

- Chromatography : Employ TLC or HPLC to assess purity thresholds (<0.1% impurities) for pharmaceutical intermediates .

Q. What role does this compound play in synthesizing anticonvulsant drugs?

- Methodology : It serves as a precursor for Oxcarbazepine, a first-line anticonvulsant. Researchers must optimize reaction conditions (e.g., temperature, solvent system) to maximize yield while minimizing side products like Oxcarbazepine impurities (e.g., this compound itself at residual levels) .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound under varying pH conditions be resolved?

- Methodology :

- Controlled stability studies : Expose the compound to buffered solutions (pH 1–13) at 25–60°C, monitoring degradation via HPLC-MS.

- Data reconciliation : Compare results with published stability profiles and assess batch-to-batch variability in raw materials. Cross-reference findings with patent literature to identify undocumented degradation pathways .

Q. What strategies mitigate the dual role of this compound as both a synthetic intermediate and a process-related impurity?

- Methodology :

- Process optimization : Use design of experiments (DoE) to balance reaction kinetics (e.g., cyanate concentration, reaction time) and impurity formation.

- In-line purification : Implement crystallization or column chromatography to remove residual this compound during Oxcarbazepine synthesis. Validate impurity levels per ICH guidelines (e.g., Q3A/B) .

Q. How do computational models predict the reactivity of this compound in novel synthetic pathways?

- Methodology :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to anticipate metabolic byproducts. Validate predictions with experimental kinetic studies .

Q. What analytical challenges arise when quantifying trace impurities of this compound in bulk APIs?

- Methodology :

- Sensitivity limits : Use ultra-HPLC (UHPLC) with tandem MS to detect impurities at ppm levels.

- Matrix effects : Develop standardized calibration curves in API matrices to avoid false positives/negatives. Cross-validate methods with independent labs .

Data Presentation Guidelines

- Tables : Include synthesis yields, impurity thresholds, and spectroscopic data (e.g., Table 1).

- Figures : Provide reaction schematics, chromatograms, and stability profiles. Label axes with SI units .

Ethical and Reproducibility Considerations

- Replication : Document experimental protocols in supplementary materials, including raw data and instrument settings .

- Citations : Reference primary literature (e.g., patent US4698-11-7, safety data sheets) to avoid redundant methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.